2-Bromo-5-methoxypyridine 1-oxide

Description

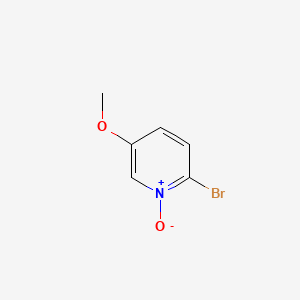

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLBKECCSXLSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[N+](=C(C=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716538 | |

| Record name | 2-Bromo-5-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-98-8 | |

| Record name | 2-Bromo-5-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-5-methoxypyridine 1-oxide from 2-bromo-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-5-methoxypyridine 1-oxide from its precursor, 2-bromo-5-methoxypyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of an N-oxide functionality can significantly alter the molecule's biological activity and physicochemical properties.[1][2] This guide presents two primary oxidative methods, leveraging common laboratory reagents, and provides detailed experimental protocols based on established procedures for analogous pyridine derivatives.

Core Synthesis Pathways

The conversion of 2-bromo-5-methoxypyridine to its corresponding N-oxide is typically achieved through oxidation. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of an oxidizing agent. The most common and effective methods for this transformation involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with a carboxylic acid, like acetic acid, which forms an in-situ peroxy acid.[3][4][5]

The choice of method may depend on factors such as the availability of reagents, desired reaction conditions (temperature, time), and the scale of the synthesis. Both methods are known to be effective for the N-oxidation of a variety of pyridine derivatives.[6][7]

Comparative Data of N-Oxidation Methods for Substituted Pyridines

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | m-CPBA | Chloroform | 5 | 1 hour | 52.47 | [7] |

| 5-Bromo-2-methylpyridine | 35% Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 | 12 hours | 95 | [8] |

| Pyridine | 40% Peracetic Acid | - | 85 | 50-60 min | - | [6] |

| 2-Halopyridines | Hydrogen Peroxide / Acetic Acid / Catalyst | - | 20-120 | - | - | [8] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are adapted from established procedures for similar pyridine derivatives and should be considered as a starting point for optimization.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is widely used for its reliability and generally high yields under mild conditions.[5]

Materials:

-

2-bromo-5-methoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methoxypyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add m-CPBA (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

-

Filter the mixture and wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining peroxy acid and remove the benzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.[9]

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

This classical method utilizes an in-situ generated peracetic acid for the oxidation.[6]

Materials:

-

2-bromo-5-methoxypyridine

-

Glacial acetic acid

-

30-35% Hydrogen peroxide solution

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 2-bromo-5-methoxypyridine (1.0 eq) in glacial acetic acid.

-

To this suspension, add 30-35% hydrogen peroxide (1.1-1.5 eq) dropwise while stirring.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane or chloroform (3 x volume).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification can be achieved by recrystallization or column chromatography as described in Method 1.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of this compound using m-CPBA.

Caption: Workflow for the synthesis of this compound using H2O2/Acetic Acid.

References

- 1. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 9. Workup [chem.rochester.edu]

The Synthesis of 2-Bromo-5-methoxypyridine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 2-bromo-5-methoxypyridine to its corresponding N-oxide. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document details established experimental protocols, presents comparative data for common oxidative methods, and outlines the general workflow for this synthetic procedure.

Introduction

Pyridine N-oxides are valuable intermediates in organic synthesis, offering unique reactivity compared to their parent pyridine counterparts. The N-oxide functional group can act as an activating group for nucleophilic substitution, direct metallation, and participate in various cycloaddition reactions. 2-Bromo-5-methoxypyridine is a key building block in the development of novel therapeutics, and its N-oxide derivative serves as a versatile precursor for further molecular elaboration. This guide focuses on the prevalent methods for the N-oxidation of this specific substrate.

Core Oxidation Methodologies

The conversion of 2-bromo-5-methoxypyridine to its N-oxide is typically achieved through the use of peroxy acids or other potent oxidizing agents. The most common and effective methods involve meta-chloroperoxybenzoic acid (m-CPBA) and a combination of hydrogen peroxide with acetic acid.

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used, commercially available, and relatively stable peroxy acid that efficiently oxidizes pyridinic nitrogen atoms.[1][2][3][4] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature.[5] The reaction mechanism involves the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the pyridine nitrogen.

Oxidation with Hydrogen Peroxide in Acetic Acid

The use of hydrogen peroxide in combination with glacial acetic acid offers a cost-effective and powerful alternative for N-oxidation. This mixture forms peracetic acid in situ, which then acts as the primary oxidant. This method often requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocols

The following are detailed experimental protocols for the N-oxidation of 2-bromo-5-methoxypyridine, derived from established procedures for similar substrates.

Protocol 1: N-Oxidation using m-CPBA

This protocol is adapted from a general method for the N-oxidation of pyridine compounds.

Materials:

-

2-bromo-5-methoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methoxypyridine (1.0 eq.) in dichloromethane (10-20 volumes).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add m-CPBA (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-bromo-5-methoxypyridine N-oxide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is based on the N-oxidation of structurally similar bromo-substituted pyridines.

Materials:

-

2-bromo-5-methoxypyridine

-

Hydrogen peroxide (30-35% aqueous solution)

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend 2-bromo-5-methoxypyridine (1.0 eq.) in glacial acetic acid (5-10 volumes).

-

To this suspension, add hydrogen peroxide (30-35%, 2.0-3.0 eq.) dropwise.

-

Heat the reaction mixture to 70-80 °C and maintain for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x 20 volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-oxidation of substituted pyridines based on the described protocols. While specific data for 2-bromo-5-methoxypyridine is not extensively published, these values provide a reliable estimate for process development.

| Oxidizing Agent | Molar Ratio (Oxidant:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| m-CPBA | 1.2 - 1.5 | Dichloromethane | 0 - 25 | 12 - 24 | 70 - 95 | >95 |

| H₂O₂ / Acetic Acid | 2.0 - 3.0 | Acetic Acid | 70 - 80 | 4 - 12 | 60 - 85 | >90 |

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the N-oxidation process.

Caption: General workflow for the N-oxidation of 2-bromo-5-methoxypyridine.

Caption: Logical relationship of reactants and products in the N-oxidation.

References

An In-depth Technical Guide on the Molecular Structure of 2-Bromo-5-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines theoretical predictions, comparative data from analogous structures, and generalized experimental protocols to offer a robust understanding of its structural and chemical characteristics.

Introduction

This compound belongs to the class of substituted pyridine N-oxides, which are important intermediates in organic synthesis. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications in drug discovery and materials science. This guide will delve into the anticipated molecular geometry, spectroscopic signatures, and a plausible synthetic route for its preparation and characterization.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring N-oxidized, with a bromine atom at the 2-position and a methoxy group at the 5-position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1305322-98-8 | Vendor Data |

| Molecular Formula | C₆H₆BrNO₂ | Calculated |

| Molecular Weight | 204.02 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents | Predicted based on analog structures |

Synthesis

General Experimental Protocol: N-oxidation of 2-Bromo-5-methoxypyridine

Materials:

-

2-Bromo-5-methoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-5-methoxypyridine (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

-

Cool the solution in an ice bath to 0 °C with stirring.

-

Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times to quench excess m-CPBA and remove m-chlorobenzoic acid), water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Structural Characterization

The confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques. The following are predicted data based on known trends for pyridine N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxidation of a pyridine ring generally leads to a downfield shift of the ring protons, particularly those at the α (2 and 6) and γ (4) positions, due to the deshielding effect of the N-oxide group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~7.2-7.4 | ~120-125 |

| H-4 | ~7.0-7.2 | ~115-120 |

| H-6 | ~8.1-8.3 | ~140-145 |

| OCH₃ | ~3.8-4.0 | ~55-60 |

| C-2 | - | ~130-135 |

| C-3 | - | ~120-125 |

| C-4 | - | ~115-120 |

| C-5 | - | ~150-155 |

| C-6 | - | ~140-145 |

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-O Stretch | 1240-1280 | Strong |

| C-O (methoxy) Stretch | 1020-1050 and 1220-1260 | Strong |

| C=C/C=N (aromatic ring) | 1400-1600 | Medium to Strong |

| C-H (aromatic) Stretch | 3000-3100 | Medium |

| C-H (methoxy) Stretch | 2850-2960 | Medium |

| C-Br Stretch | 500-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and isotopic distribution pattern characteristic of a bromine-containing compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 203/205 | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| [M-O]⁺ | 187/189 | Fragment corresponding to the loss of the N-oxide oxygen atom. |

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a foundational understanding of the molecular structure of this compound for researchers and professionals in drug development. While direct experimental data remains scarce, the information presented, based on established chemical principles and data from related compounds, offers a reliable framework for the synthesis, characterization, and further investigation of this compound. The provided general experimental protocol serves as a practical starting point for its preparation in a laboratory setting. Further experimental validation is encouraged to confirm the predicted structural and spectroscopic properties.

Spectroscopic and Synthetic Profile of 2-Bromo-5-methoxypyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Bromo-5-methoxypyridine 1-oxide, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for the title compound, this guide presents predicted spectroscopic characteristics based on analogous compounds, alongside detailed, experimentally-derived protocols for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-5-methoxypyridine and its N-oxide derivative is presented below.

| Property | 2-Bromo-5-methoxypyridine | This compound |

| Molecular Formula | C₆H₆BrNO[1][2][3] | C₆H₆BrNO₂[4] |

| Molecular Weight | 188.02 g/mol [1][2][3] | 204.02 g/mol [4] |

| CAS Number | 105170-27-2[1][2][5] | 1305322-98-8[4] |

| Appearance | Colorless to light yellow liquid | Not available |

| Boiling Point | 76-78 °C at 0.6 torr[6] | Not available |

| Density | 1.53 g/cm³[2] | Not available |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR chemical shifts are predicted to be in the following ranges, referenced to a standard solvent like CDCl₃. The N-oxide group is expected to cause a downfield shift of the ring protons compared to the parent pyridine.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 7.3 - 7.5 | d | ~8-9 |

| H-4 | 7.0 - 7.2 | dd | ~8-9, ~2-3 |

| H-6 | 8.1 - 8.3 | d | ~2-3 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Predicted ¹³C NMR Data

The carbon NMR chemical shifts are predicted based on the precursor and related N-oxides. The carbons attached to the bromine and the N-oxide group are expected to show the most significant shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 145 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 150 - 155 |

| C-6 | 135 - 140 |

| -OCH₃ | 55 - 60 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to exhibit characteristic peaks for the aromatic ring, the C-O bond of the methoxy group, and the N-oxide functionality.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H aromatic stretch |

| ~2950 - 2850 | Medium | C-H aliphatic stretch (-OCH₃) |

| ~1600, ~1480 | Strong | C=C aromatic ring stretching |

| ~1250 - 1200 | Strong | N-O stretching |

| ~1050 - 1000 | Strong | C-O stretching (methoxy) |

| ~850 - 800 | Strong | C-H out-of-plane bending |

| ~600 - 550 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 203/205 | High | [M]⁺, [M+2]⁺ (isotopic pattern for Br) |

| 187/189 | Medium | [M-O]⁺ |

| 172/174 | Medium | [M-O-CH₃]⁺ |

| 158 | Low | [M-O-Br]⁺ |

| 78 | Medium | [C₅H₄N]⁺ |

Synthesis of this compound

The synthesis of this compound is a two-step process, starting from 2-Amino-5-methoxypyridine. The first step is a Sandmeyer-type reaction to introduce the bromine atom, followed by N-oxidation of the resulting 2-Bromo-5-methoxypyridine.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxypyridine [6]

-

Materials:

-

2-Amino-5-methoxypyridine

-

60% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Silica gel

-

-

Procedure:

-

Dissolve 2-Amino-5-methoxypyridine (1.0 eq) in 60% hydrobromic acid and cool the solution to -10 °C.

-

Slowly add bromine (3.0 eq) dropwise with stirring, maintaining the temperature below -5 °C.

-

A solution of sodium nitrite (1.5 eq) in water is then added dropwise to the resulting yellow suspension, keeping the reaction temperature below -5 °C.

-

The mixture is allowed to stir and warm to room temperature over a period of 30 minutes.

-

The reaction is then cooled to 0 °C, and a solution of sodium hydroxide is slowly added to neutralize the acid.

-

The mixture is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to yield 2-Bromo-5-methoxypyridine as a yellow oil.

-

Step 2: N-oxidation of 2-Bromo-5-methoxypyridine [8]

-

Materials:

-

2-Bromo-5-methoxypyridine

-

Acetic acid

-

Hydrogen peroxide (H₂O₂)

-

Maleic anhydride (catalyst)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

-

-

Procedure:

-

Combine 2-Bromo-5-methoxypyridine (1.0 eq), acetic acid, and a catalytic amount of maleic anhydride in a reaction flask.

-

Heat the mixture to the desired reaction temperature (e.g., 70-80 °C).

-

Add hydrogen peroxide (1.5 - 2.0 eq) incrementally to the heated mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of the synthesized this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:1305322-98-8 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

Determining the Solubility of 2-Bromo-5-methoxypyridine 1-oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxypyridine 1-oxide is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a precursor or intermediate in the development of novel pharmaceutical and agrochemical agents. Understanding its solubility in various organic solvents is a critical physicochemical parameter that influences reaction conditions, purification strategies, formulation development, and ultimately, its utility in drug discovery and development pipelines. The N-oxide functional group can significantly alter the polarity and hydrogen bonding capabilities of the parent pyridine ring, thereby influencing its solubility profile.

This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative data for this specific compound, this document provides a comprehensive overview of established experimental protocols for determining the solubility of organic compounds. These methodologies can be directly applied by researchers to generate the necessary data for their specific applications.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The parent compound, 2-Bromo-5-methoxypyridine, has been qualitatively described as being soluble in methanol. Generally, pyridine N-oxides tend to exhibit increased solubility in polar solvents compared to their parent pyridines due to the polarity of the N-oxide bond. However, empirical determination is essential for accurate and reliable data.

The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., UV/Vis | ||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., Dimethylformamide (DMF) | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a classical and straightforward method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or flask).

-

Ensure that undissolved solid remains present to confirm saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The use of a mechanical shaker or magnetic stirrer is recommended.

-

-

Separation of Solid and Liquid Phases:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to avoid precipitation or further dissolution due to temperature changes. Alternatively, centrifugation can be used to separate the solid phase before taking an aliquot of the clear supernatant.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot (mL)] x 100

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration, filter the supernatant as described in the gravimetric method (Step 2).

-

Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when the compound has a low UV/Vis absorbance.

Methodology:

-

Method Development and Calibration:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can separate this compound from any potential impurities.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration, filter the supernatant as described previously (Step 2).

-

Dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound is not currently available, this guide provides researchers with the necessary detailed protocols to empirically determine this crucial parameter. The choice of method—gravimetric, UV/Vis spectroscopy, or HPLC—will depend on the specific properties of the compound, the available equipment, and the desired level of accuracy and sensitivity. By following these established procedures, scientists and drug development professionals can generate reliable solubility data to inform and advance their research and development activities.

Theoretical Studies of 2-Bromo-5-methoxypyridine 1-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the theoretical studies conducted on 2-Bromo-5-methoxypyridine 1-oxide. A thorough search of the current scientific literature reveals a significant gap in dedicated computational and theoretical analyses for this specific molecule. While experimental data and applications of the parent compound, 2-Bromo-5-methoxypyridine, are documented, in-depth theoretical examinations of its N-oxide derivative are not presently available in published research. This document will summarize the available physicochemical data for this compound and discuss the potential for future theoretical investigations by drawing parallels with computational studies on structurally related pyridine N-oxides.

Introduction

This compound is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The introduction of an N-oxide functional group can significantly alter the electronic properties, reactivity, and pharmacokinetic profile of the parent pyridine ring. Theoretical studies, employing quantum chemical calculations and molecular modeling, are invaluable tools for understanding these modifications at a molecular level. Such studies can elucidate geometric parameters, electronic structure, vibrational frequencies, and reactivity indices, thereby guiding synthetic efforts and drug design.

However, a comprehensive literature search for dedicated theoretical studies on this compound has yielded no specific results. The current body of scientific literature primarily focuses on the synthesis and utility of its precursor, 2-Bromo-5-methoxypyridine, and general studies on other pyridine derivatives.

Physicochemical Properties of this compound

While no dedicated theoretical studies are available, some basic physicochemical properties have been reported, likely from catalogue data or predictive models. These properties provide a starting point for any future computational analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | [1] |

| Molecular Weight | 204.02100 g/mol | [1] |

| Exact Mass | 202.95800 Da | [1] |

| LogP | 1.88620 | [1] |

| PSA (Polar Surface Area) | 34.69000 Ų | [1] |

These values can serve as a preliminary benchmark for future Density Functional Theory (DFT) or other quantum chemical calculations.

Proposed Avenues for Theoretical Investigation

Given the absence of direct theoretical studies, this section outlines a proposed computational workflow for the characterization of this compound. This workflow is based on standard computational chemistry protocols applied to similar heterocyclic N-oxides.

Computational Methodology

A robust theoretical investigation would typically involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation. A common and reliable method for this is Density Functional Theory (DFT) using a functional such as B3LYP and a basis set like 6-311++G(d,p).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data if available.

-

Electronic Structure Analysis: This involves the calculation of various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

-

-

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to predict the molecule's overall reactivity.

Logical Workflow for Theoretical Analysis

The following diagram illustrates a logical workflow for a comprehensive theoretical study of this compound.

Caption: Proposed computational workflow for theoretical analysis.

Comparative Analysis with Related Molecules

While direct data is lacking for this compound, studies on other substituted pyridine N-oxides can offer valuable insights. For instance, theoretical studies on 2,6-dimethyl-4-nitropyridine N-oxide have utilized DFT calculations to analyze its molecular structure, vibrational spectra, and frontier molecular orbitals.[2] Similarly, research on 5-Bromo-2-methylpyridine N-oxide has involved crystallographic studies complemented by computational analysis.[3] These studies consistently employ DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) to achieve good agreement between theoretical and experimental data.[2]

A comparative theoretical study of 2-Bromo-5-methoxypyridine and its N-oxide would be particularly insightful. It would allow for a quantitative assessment of the N-oxidation on the geometry, electronic structure, and reactivity of the molecule.

Conclusion and Future Outlook

There is a clear and unmet need for theoretical studies on this compound. The computational methodologies are well-established and have been successfully applied to a wide range of similar molecules. A dedicated theoretical investigation would provide a wealth of data on the structural and electronic properties of this compound, which would be of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. Such a study would not only fill a gap in the current literature but also provide a foundational understanding for the rational design of new molecules based on this scaffold. Future work should focus on performing the proposed computational workflow and, where possible, corroborating the theoretical findings with experimental data.

References

An In-depth Technical Guide to the Electronic Properties of 2-Bromo-5-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of direct experimental data in publicly available literature, this guide leverages theoretical principles and computational studies on analogous substituted pyridine N-oxides to project the electronic characteristics of the title compound. The document outlines the synthesis, theoretical electronic structure, including frontier molecular orbitals, and detailed, adaptable protocols for experimental characterization via UV-Vis spectroscopy and cyclic voltammetry. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction

Pyridine N-oxides are a class of aromatic heterocyclic compounds that have garnered significant attention due to their unique electronic structure and reactivity, which differ substantially from their parent pyridines. The N-oxide functional group acts as an electron-donating group through resonance while also possessing an inductive electron-withdrawing effect. This duality allows for modulation of the electronic properties of the pyridine ring, influencing its reactivity and potential applications. This compound (CAS No. 1305322-98-8) incorporates a halogen (bromine) and a methoxy group, substituents known to significantly impact the electronic landscape of aromatic systems. Understanding the electronic properties of this molecule is crucial for its potential application in drug design, catalysis, and materials science.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in the literature but can be reliably achieved through the oxidation of the parent pyridine, 2-bromo-5-methoxypyridine. A general and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Theoretical Electronic Properties

Direct experimental data on the electronic properties of this compound is scarce. However, a robust estimation of these properties can be derived from computational studies on similarly substituted pyridine N-oxides. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular orbital energies and other electronic parameters.[1]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability (ionization potential), while the LUMO energy corresponds to the electron-accepting ability (electron affinity). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the electron-donating methoxy group and the lone pairs on the N-oxide oxygen are expected to contribute significantly to the HOMO, which is likely localized on the pyridine ring and the oxygen atom. The bromine atom, being electronegative, and the π* system of the pyridine ring are expected to be the primary contributors to the LUMO. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-Br) substituents, in addition to the N-oxide functionality, creates a complex electronic environment.

Estimated Electronic Parameters

Based on DFT calculations (B3LYP/cc-pVTZ level of theory) for related substituted pyridine N-oxides, the electronic parameters for this compound can be estimated.[1] The presence of a methoxy group (electron-donating) is known to raise the HOMO energy, while a bromo substituent (electron-withdrawing) generally lowers both HOMO and LUMO energies.

| Parameter | Estimated Value | Significance |

| HOMO Energy | ~ -6.5 to -7.0 eV | Correlates with ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Correlates with electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | Indicates chemical stability and the energy of the lowest electronic transition. |

Note: These values are estimations based on computational data for analogous compounds and should be confirmed by experimental or specific theoretical calculations.

Experimental Characterization of Electronic Properties

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridine N-oxides, the characteristic π-π* transitions of the aromatic system are typically observed. The position and intensity of these absorption bands are sensitive to the nature and position of substituents.

Expected Spectral Features:

-

π-π transitions:* Strong absorption bands are expected in the range of 250-350 nm. The methoxy group may cause a bathochromic (red) shift compared to unsubstituted pyridine N-oxide, while the bromo group may have a more complex effect.

-

n-π transitions:* Weaker absorption bands may be observed at longer wavelengths, corresponding to the excitation of a non-bonding electron (from the N-oxide oxygen) to an anti-bonding π* orbital.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane). Prepare a series of dilutions (e.g., 10-50 µM) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Data Acquisition: Record the absorption spectra of the sample solutions in a quartz cuvette (1 cm path length) over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, providing information on oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.

Expected Redox Behavior:

-

Oxidation: The oxidation potential will be influenced by the electron-donating methoxy group and the N-oxide, making it potentially easier to oxidize than unsubstituted pyridine. This potential can be correlated with the HOMO energy.

-

Reduction: The reduction potential will be influenced by the electron-withdrawing bromine atom, potentially making it easier to reduce. This potential can be correlated with the LUMO energy.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve a known concentration of this compound (e.g., 1-5 mM) in the electrolyte solution.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes before the experiment and maintain an inert atmosphere during the measurement. Record the cyclic voltammogram by scanning the potential over a range where redox events are expected. Vary the scan rate to investigate the reversibility of the redox processes.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for any reversible or quasi-reversible redox couples. These potentials can be used to estimate the HOMO and LUMO energy levels using established empirical relationships (e.g., relative to a ferrocene internal standard).

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding and investigating its electronic properties. By leveraging computational data from analogous compounds, we have provided estimations for its key electronic parameters. Furthermore, detailed and adaptable experimental protocols for synthesis, UV-Vis spectroscopy, and cyclic voltammetry are presented to enable researchers to directly probe the electronic structure of this and related molecules. The interplay of the bromo, methoxy, and N-oxide functionalities makes this compound an interesting target for further study, with potential applications in fields requiring tailored electronic properties.

References

An In-depth Technical Guide to 2-Bromo-5-methoxypyridine 1-oxide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound with potential applications in pharmaceutical and materials science research. Due to the limited specific literature on this compound, this guide synthesizes information on its precursor, 2-Bromo-5-methoxypyridine, and establishes a proposed synthetic pathway for the N-oxide based on well-established N-oxidation methodologies for substituted pyridines. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the synthesis, properties, and potential utility of this compound.

Introduction

This compound (CAS No. 1305322-98-8) is a substituted pyridine N-oxide.[1][2][3] Pyridine N-oxides are a class of compounds that have garnered significant interest in organic synthesis due to their unique reactivity. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, thereby making them versatile intermediates.[4][5]

Direct literature on the discovery, history, and specific synthesis of this compound is scarce, suggesting it is a relatively novel or specialized compound. However, its synthesis can be reliably inferred from established methods for the N-oxidation of pyridines. This guide will therefore focus on the synthesis of its immediate precursor, 2-Bromo-5-methoxypyridine, and propose a detailed experimental protocol for its subsequent oxidation to the target N-oxide.

Synthesis of the Precursor: 2-Bromo-5-methoxypyridine

The precursor, 2-Bromo-5-methoxypyridine (CAS No. 105170-27-2), is a known intermediate in pharmaceutical and agrochemical research.[6][7] It serves as a building block for more complex molecules, often utilized in cross-coupling reactions.[8]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxypyridine from 2-Amino-5-methoxypyridine

A common route to 2-Bromo-5-methoxypyridine involves the diazotization of 2-Amino-5-methoxypyridine followed by a Sandmeyer-type reaction.

Reaction Scheme:

Figure 1: Synthesis of 2-Bromo-5-methoxypyridine.

Procedure:

-

Diazotization: 2-Amino-5-methoxypyridine (14.8 g) is dissolved in 60% hydrobromic acid (150 ml) and the solution is cooled to -10°C. Bromine (47.47 g) is added dropwise with stirring. A solution of sodium nitrite (20.53 g) in water (40 ml) is then added dropwise, maintaining the reaction temperature below -5°C.

-

Work-up: The mixture is stirred and allowed to warm to room temperature. After 30 minutes, it is cooled to 0°C, and a solution of sodium hydroxide (120 g) in water (100 ml) is slowly added.

-

Extraction and Purification: The mixture is thoroughly extracted with ether. The combined ether extracts are dried with anhydrous sodium sulfate and the solvent is evaporated. The residue is purified by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine as a yellow oil (yield: 63%). Further purification can be achieved by distillation under reduced pressure.

Quantitative Data for 2-Bromo-5-methoxypyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrNO | [7][9][10][11] |

| Molecular Weight | 188.02 g/mol | [7][9][10][11] |

| CAS Number | 105170-27-2 | [7][9][10][11] |

| Appearance | White to almost white powder to lump | [7] |

| Melting Point | 22 °C | [7][10] |

| Boiling Point | 240.8°C at 760 mmHg; 78°C at 0.6 mmHg | [7][9][12] |

| Density | 1.53 g/cm³ | [9][10][12] |

| Flash Point | 99.4°C | [9][10][12] |

| Refractive Index | 1.542 - 1.543 | [9][10] |

Proposed Synthesis of this compound

The N-oxidation of the pyridine ring is a common transformation in organic synthesis.[13] The presence of both an electron-withdrawing bromine atom and an electron-donating methoxy group on the pyridine ring of the precursor will influence the rate of reaction, but the transformation is expected to proceed under standard conditions. Two common and effective methods are proposed below.[13][14][15]

Proposed Experimental Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is highly efficient and selective for the N-oxidation of pyridines.[15][16]

Reaction Scheme:

Figure 2: Proposed synthesis of this compound using m-CPBA.

Procedure:

-

Reaction Setup: Dissolve 2-Bromo-5-methoxypyridine (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 equivalents) portion-wise, ensuring the internal temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to 0°C and quench excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Proposed Experimental Protocol 2: Oxidation with Hydrogen Peroxide in Acetic Acid

This method is an economical and environmentally friendly alternative to using peroxy acids.[14][15]

Reaction Scheme:

Figure 3: Proposed synthesis of this compound using H₂O₂/AcOH.

Procedure:

-

Reaction Setup: Dissolve 2-Bromo-5-methoxypyridine (1 equivalent) in glacial acetic acid.

-

Addition of Oxidant: Slowly add hydrogen peroxide (30-35% aqueous solution, 2-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain for 6-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Purification: The acetic acid can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

Detailed experimentally determined physicochemical properties for this compound are not widely published. The following table includes available information.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrNO₂ | [1] |

| Molecular Weight | 204.02 g/mol | - |

| CAS Number | 1305322-98-8 | [1][2][3] |

| Purity | 96%+ | [2] |

Characterization of the synthesized product should be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Potential Applications in Research and Drug Development

While specific applications for this compound have not been extensively documented, its structure suggests several potential areas of utility based on the known chemistry of pyridine N-oxides.

-

Intermediate in Organic Synthesis: The N-oxide group activates the pyridine ring for further functionalization, particularly at the 4- and 6-positions. This allows for the introduction of various substituents to build more complex molecular scaffolds.[5]

-

Precursor for Biologically Active Molecules: Pyridine N-oxide moieties are found in a number of biologically active compounds and pharmaceuticals.[17] This compound could serve as a key intermediate in the synthesis of novel drug candidates.

-

Ligand in Coordination Chemistry: The oxygen atom of the N-oxide can act as a ligand for metal ions, suggesting potential applications in catalysis and materials science.[18]

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Although its discovery and history are not well-documented, its synthesis can be confidently proposed based on established N-oxidation protocols for substituted pyridines. This guide provides a foundational resource for researchers by detailing the synthesis of its precursor and offering reliable, detailed protocols for its preparation. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

- 1. This compound | 1305322-98-8 [sigmaaldrich.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound | CAS#:1305322-98-8 | Chemsrc [chemsrc.com]

- 4. Recent Progress on Pyridine N ‐Oxide in Organic Transformations: A Review | Scilit [scilit.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. innospk.com [innospk.com]

- 10. echemi.com [echemi.com]

- 11. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. pp.bme.hu [pp.bme.hu]

- 15. benchchem.com [benchchem.com]

- 16. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 17. baranlab.org [baranlab.org]

- 18. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-5-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxypyridine 1-oxide with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-methoxypyridine 1-oxide derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The pyridine N-oxide moiety is a key pharmacophore in many biologically active compounds, and its arylation via Suzuki-Miyaura coupling offers a versatile strategy for the generation of novel molecular entities.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid.[3][4][5] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[6] For substrates like this compound, the Suzuki-Miyaura coupling enables the direct formation of a carbon-carbon bond at the 2-position of the pyridine ring, providing access to a diverse array of biaryl and heteroaryl structures.[2] The resulting 2-aryl-5-methoxypyridine 1-oxide derivatives are of significant interest in drug discovery programs.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

The pyridine N-oxide functionality can influence the catalytic cycle, and careful optimization of the reaction conditions is often necessary to achieve high yields.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on protocols for structurally similar compounds, such as 2-bromopyridine N-oxide.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.25) | (i-Pr)₂NH | H₂O | 100 | 1 | >92[1] |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.25) | (i-Pr)₂NH | H₂O | 100 | 1 | >92[1] |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.25) | (i-Pr)₂NH | H₂O | 100 | 1 | 61[1] |

| 4 | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (0.25) | (i-Pr)₂NH | H₂O | 100 | 1 | 57[1] |

| 5 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | Reflux | 12 | 65-70 |

| 6 | Various Arylboronic Acids | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-16 | Not specified |

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound. Protocol 1 is a ligand-free method in water, while Protocol 2 employs a phosphine ligand in an organic solvent system.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Water[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.25 mol%)

-

Diisopropylamine [(i-Pr)₂NH] (2.0 equiv)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

To a reaction vessel, add this compound (0.5 mmol), the corresponding arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.00125 mmol).

-

Add deionized water (1.0 mL) to the mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically carried out under an air atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1 hour.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add brine (10 mL) and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-5-methoxypyridine 1-oxide.

Protocol 2: Suzuki-Miyaura Coupling with a Phosphine Ligand[6][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous and degassed 1,4-dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-5-methoxypyridine 1-oxide.

Mandatory Visualizations

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-5-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile methodology for the functionalization of electron-deficient aromatic systems. Pyridine N-oxides are particularly well-suited substrates for SNAr reactions due to the strong electron-withdrawing nature of the N-oxide functionality, which activates the pyridine ring towards nucleophilic attack. This document provides detailed application notes and protocols for conducting SNAr reactions on 2-Bromo-5-methoxypyridine 1-oxide, a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position and a methoxy group at the 5-position offers opportunities for selective functionalization and the synthesis of a diverse array of substituted pyridine derivatives.

Reaction Principle

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the aromatic ring and onto the N-oxide oxygen atom, which provides significant stabilization. In the subsequent step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product. The N-oxide group plays a crucial role in activating the ring, particularly at the 2- and 4-positions, making these sites susceptible to nucleophilic attack.

Data Presentation

The following tables summarize expected outcomes for SNAr reactions on this compound with various nucleophiles. The data is based on general principles of SNAr on related halopyridine N-oxides and may require optimization for specific substrates and conditions.

Table 1: Reaction with N-Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Expected Product |

| Primary Amine | R-NH₂ | K₂CO₃ or Et₃N | DMF, DMSO | 80-120 | 2-Amino-5-methoxypyridine 1-oxide |

| Secondary Amine | R₂NH | K₂CO₃ or Et₃N | DMF, DMSO | 80-120 | 2-Dialkylamino-5-methoxypyridine 1-oxide |

| Azide | NaN₃ | DMF | 100 | 2-Azido-5-methoxypyridine 1-oxide |

Table 2: Reaction with O-Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Expected Product |

| Alkoxide | R-OH | NaH, KOtBu | THF, Dioxane | 25-80 | 2-Alkoxy-5-methoxypyridine 1-oxide |

| Phenoxide | Ar-OH | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-150 | 2-Aryloxy-5-methoxypyridine 1-oxide |

| Hydroxide | NaOH, KOH | Water, Dioxane | 100 | 5-Methoxy-2-pyridone 1-oxide |

Table 3: Reaction with S-Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Expected Product |

| Thiolate | R-SH | NaH, K₂CO₃ | DMF, THF | 25-100 | 2-Alkylthio-5-methoxypyridine 1-oxide |

| Thiophenoxide | Ar-SH | K₂CO₃, Cs₂CO₃ | DMF, NMP | 80-140 | 2-Arylthio-5-methoxypyridine 1-oxide |

Experimental Protocols

Protocol 1: General Procedure for Amination (N-Nucleophiles)

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1 - 1.5 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-methoxypyridine 1-oxide derivative.

Protocol 2: General Procedure for Alkoxylation/Aryloxylation (O-Nucleophiles)

-

To a solution of the alcohol or phenol (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a strong base such as sodium hydride (1.2 eq) at 0 °C to generate the alkoxide/phenoxide in situ.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Heat the reaction mixture to the appropriate temperature (25-150 °C) and monitor by TLC or LC-MS.

-

After completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired 2-alkoxy- or 2-aryloxy-5-methoxypyridine 1-oxide.

Protocol 3: General Procedure for Thiolation (S-Nucleophiles)

-

To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) at 0 °C.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to the required temperature (25-140 °C) and monitor its progress.

-

Upon consumption of the starting material, cool the mixture and quench with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic phases with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 2-alkylthio- or 2-arylthio-5-methoxypyridine 1-oxide.

Mandatory Visualization

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Caption: General Experimental Workflow for SNAr Reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-methoxypyridine 1-oxide. This versatile building block is a valuable intermediate in the synthesis of a wide array of substituted pyridine N-oxide derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 2-position. The pyridine N-oxide moiety can influence the electronic properties of the aromatic ring, potentially impacting catalyst activity and reaction outcomes. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate.

Data Presentation: A Comparative Overview of Coupling Reactions